molecular formula C12H18ClNO B13272848 3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol

3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol

Cat. No.: B13272848
M. Wt: 227.73 g/mol
InChI Key: NXMXJKKZNBVOKJ-UHFFFAOYSA-N
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Description

3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol: is an organic compound with the molecular formula C12H18ClNO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol typically involves the reaction of 3-chlorophenylpropylamine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: 3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of polyurethanes and poly(propyl ether imine) dendrimers .

Biology: In biological research, this compound is used to study the effects of propanolamines on cellular processes. It is also used as a molecular linker in various biochemical assays .

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features make it a candidate for drug design and development.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of various polymers and resins .

Mechanism of Action

The mechanism of action of 3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 3-{[1-(3-Chlorophenyl)propyl]amino}propan-1-ol is unique due to the presence of both a chlorophenyl group and a propylamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-[1-(3-chlorophenyl)propylamino]propan-1-ol

InChI

InChI=1S/C12H18ClNO/c1-2-12(14-7-4-8-15)10-5-3-6-11(13)9-10/h3,5-6,9,12,14-15H,2,4,7-8H2,1H3

InChI Key

NXMXJKKZNBVOKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)NCCCO

Origin of Product

United States

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